molecular formula C6H14N2O2S B8051419 4-Aminocyclohexane-1-sulfonamide

4-Aminocyclohexane-1-sulfonamide

Cat. No.: B8051419
M. Wt: 178.26 g/mol
InChI Key: CVTUBFVBMUAHSW-UHFFFAOYSA-N
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Description

4-Aminocyclohexane-1-sulfonamide is an organic compound that features a cyclohexane ring substituted with an amino group at the 4-position and a sulfonamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocyclohexane-1-sulfonamide typically involves the reaction of cyclohexane-1,4-diamine with sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocyclohexane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminocyclohexane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminocyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with folic acid synthesis in bacteria .

Comparison with Similar Compounds

Uniqueness: 4-Aminocyclohexane-1-sulfonamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic sulfonamides. This uniqueness can lead to distinct biological activities and chemical reactivity .

Properties

IUPAC Name

4-aminocyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTUBFVBMUAHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(1,3-dioxoisoindolin-2-yl)cyclohexane-1-sulfonamide (3 g, 9.7 mmol) and NH2NH2H2O (1 mL) in EtOH (15 mL) was heated at reflux for 30 min. After cooling, the pH was adjusted with diluted HCl to 5. The mixture was concentrated in vacuo. The residue was dissipated with 35% HCl (10 mL) and heating until all solid material was dissolved. Upon cooling, a crystalline material was filtered and the filtrated was concentrated to give crude 4-aminocyclohexane-1-sulfonamide (700 mg, 40%) as a yellow solid, which was used in the next step directly.
Name
4-(1,3-dioxoisoindolin-2-yl)cyclohexane-1-sulfonamide
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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